molecular formula C18H18 B14729697 (4-Phenylcyclohexen-1-yl)benzene CAS No. 10470-07-2

(4-Phenylcyclohexen-1-yl)benzene

Cat. No.: B14729697
CAS No.: 10470-07-2
M. Wt: 234.3 g/mol
InChI Key: VPEFPWKOJMYXGA-UHFFFAOYSA-N
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Description

(4-Phenylcyclohexen-1-yl)benzene is a bicyclic aromatic compound characterized by a benzene ring directly attached to a cyclohexene moiety substituted with a phenyl group at the 4-position. This structure combines the planar aromaticity of benzene with the partial unsaturation of the cyclohexene ring, influencing its electronic properties and reactivity.

Properties

CAS No.

10470-07-2

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

(4-phenylcyclohexen-1-yl)benzene

InChI

InChI=1S/C18H18/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-11,18H,12-14H2

InChI Key

VPEFPWKOJMYXGA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Phenylcyclohexen-1-yl)benzene can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexene with phenylmagnesium bromide (Grignard reagent) in the presence of a catalyst such as copper(I) iodide. The reaction proceeds via the formation of a Grignard intermediate, which then undergoes a nucleophilic addition to the cyclohexene ring, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic hydrogenation of styrene in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-Phenylcyclohexen-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclohexylbenzene.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Cyclohexylbenzene

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

(4-Phenylcyclohexen-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Phenylcyclohexen-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. It may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-(1-Cyclohexen-1-yl)-4-methoxybenzene

Structural Differences :

  • The methoxy (-OCH₃) group replaces the phenyl substituent in (4-Phenylcyclohexen-1-yl)benzene.
  • Molecular Formula: C₁₃H₁₆O vs. C₁₈H₁₆ for the target compound.

Properties and Reactivity :

  • The electron-donating methoxy group enhances aromatic ring electron density, increasing electrophilic substitution reactivity compared to the phenyl-substituted analog.
  • Lower molecular weight and polarity due to the absence of a bulky phenyl group may improve solubility in polar solvents .

4-Phenylcyclohex-1-ene-1-carboxylic Acid

Structural Differences :

  • A carboxylic acid (-COOH) group is present at the 1-position of the cyclohexene ring.
  • Molecular Formula: C₁₃H₁₄O₂ vs. C₁₈H₁₆.

Properties and Reactivity :

  • The carboxylic acid introduces hydrogen-bonding capacity, significantly increasing solubility in aqueous and polar solvents.
  • Acidic protons (pKa ~4-5) enable salt formation, contrasting with the neutral this compound. This functional group also directs regioselectivity in further reactions .

4-Hexylbiphenyl

Structural Differences :

  • A linear hexyl chain replaces the cyclohexene ring in the target compound.
  • Molecular Formula: C₁₈H₂₂ vs. C₁₈H₁₆.

Properties and Reactivity :

  • The hexyl chain enhances lipophilicity, making it more soluble in nonpolar solvents.
  • Fully saturated structure reduces conjugation compared to the cyclohexene-containing compound, leading to lower thermal stability and altered UV-Vis absorption profiles .

4-Benzyloxy-1-ethynyl-3-methoxy-benzene

Structural Differences :

  • Ethynyl (-C≡CH) and benzyloxy (-OBn) groups introduce triple bonds and ether linkages.
  • Molecular Formula: C₁₆H₁₄O₂ vs. C₁₈H₁₆.

Properties and Reactivity :

  • The ethynyl group enables click chemistry applications, while the benzyloxy substituent offers steric bulk, reducing reaction rates at the aromatic ring.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituent Functional Group Impact
This compound C₁₈H₁₆ Phenyl on cyclohexene Conjugation, rigidity
1-(1-Cyclohexen-1-yl)-4-methoxybenzene C₁₃H₁₆O Methoxy Electron donation, increased polarity
4-Phenylcyclohex-1-ene-1-carboxylic Acid C₁₃H₁₄O₂ Carboxylic acid Acidity, hydrogen bonding
4-Hexylbiphenyl C₁₈H₂₂ Hexyl chain Lipophilicity, reduced conjugation
4-Benzyloxy-1-ethynyl-3-methoxy-benzene C₁₆H₁₄O₂ Ethynyl, benzyloxy Click chemistry, steric hindrance

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